5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid
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Overview
Description
5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid is a complex organic compound featuring a thiophene ring substituted with a carboxylic acid group and a carbamoyl group linked to a 3-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the 3-Methyl-1,2,4-oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using a dehydrating agent such as phosphorus oxychloride.
Attachment of the Oxadiazole to the Thiophene Ring: The 3-methyl-1,2,4-oxadiazole can be linked to a thiophene derivative through a nucleophilic substitution reaction, often using a halogenated thiophene as the starting material.
Introduction of the Carbamoyl Group: The resulting intermediate can be treated with an isocyanate to introduce the carbamoyl group.
Carboxylation: Finally, the thiophene ring is carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit the function of natural substrates. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar electronic properties.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group, lacking the oxadiazole moiety.
5-(2-Aminoethyl)thiophene-2-carboxylic acid: A thiophene derivative with an aminoethyl group instead of the oxadiazole moiety.
Uniqueness
5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid is unique due to the combination of the oxadiazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-6-13-9(18-14-6)4-5-12-10(15)7-2-3-8(19-7)11(16)17/h2-3H,4-5H2,1H3,(H,12,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLVCSHZYKWFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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